Acetic acid;6-iodo-1,3-benzodioxol-5-ol
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Overview
Description
Acetic acid;6-iodo-1,3-benzodioxol-5-ol is a compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an acetic acid moiety and a benzodioxole ring substituted with an iodine atom at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate, which is then iodinated using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-iodo-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodioxole derivatives.
Scientific Research Applications
Acetic acid;6-iodo-1,3-benzodioxol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its use in developing new therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;6-iodo-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound can exert anti-inflammatory and analgesic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Iodo-1,3-benzodioxole: Similar structure but lacks the acetic acid moiety.
1,3-Benzodioxole-5-acetic acid: Similar structure but lacks the iodine atom.
Methylenedioxyphenylacetic acid: Similar structure but lacks both the iodine atom and the acetic acid moiety.
Uniqueness
Acetic acid;6-iodo-1,3-benzodioxol-5-ol is unique due to the presence of both the iodine atom and the acetic acid group, which confer specific chemical and biological properties. The iodine atom can participate in various substitution reactions, while the acetic acid group can enhance the compound’s solubility and reactivity in certain contexts .
Properties
CAS No. |
67467-12-3 |
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Molecular Formula |
C9H9IO5 |
Molecular Weight |
324.07 g/mol |
IUPAC Name |
acetic acid;6-iodo-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H5IO3.C2H4O2/c8-4-1-6-7(2-5(4)9)11-3-10-6;1-2(3)4/h1-2,9H,3H2;1H3,(H,3,4) |
InChI Key |
SZGAYZRUKWZVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C(=C2)O)I |
Origin of Product |
United States |
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